molecular formula C13H22O6 B11759749 4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B11759749
M. Wt: 274.31 g/mol
InChI Key: DSGKZMJPCBCYID-UWVGGRQHSA-N
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Description

4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chemical compound characterized by its unique structure, which includes a dioxolane ring substituted with isopropyl groups and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isopropyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted dioxolane derivatives.

Scientific Research Applications

4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
  • (4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyldioxolane-4,5-dimethanol
  • ®- (−)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Uniqueness

4,5-bis(propan-2-yl) (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

dipropan-2-yl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

InChI

InChI=1S/C13H22O6/c1-7(2)16-11(14)9-10(12(15)17-8(3)4)19-13(5,6)18-9/h7-10H,1-6H3/t9-,10-/m0/s1

InChI Key

DSGKZMJPCBCYID-UWVGGRQHSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H]1[C@H](OC(O1)(C)C)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C1C(OC(O1)(C)C)C(=O)OC(C)C

Origin of Product

United States

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